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Compound of Interest

Compound Name: EACC

Cat. No.: B1671031

Technical Support Center: Resuscitation of
ECACC Frozen Cells

This guide provides researchers, scientists, and drug development professionals with essential
information and troubleshooting advice for the successful resuscitation of cryopreserved cells
from the European Collection of Authenticated Cell Cultures (ECACC).

Frequently Asked Questions (FAQSs)

Q1: What is the most critical step when thawing frozen ECACC cells?

Al: The most critical step is to thaw the cells rapidly. The vial should be transferred from liquid
nitrogen storage to a 37°C water bath and thawed quickly, typically within 1-2 minutes, until
only a small amount of ice remains.[1][2][3][4] This rapid thawing minimizes the formation of
intracellular ice crystals, which can damage cell membranes and reduce viability.[4][5]

Q2: Why is it important to handle Dimethyl Sulfoxide (DMSO) carefully?

A2: DMSO is a cryoprotectant that is essential for preventing ice crystal formation during
freezing. However, it is toxic to cells at temperatures above 4°C.[2][4] Therefore, it is crucial to
dilute the thawed cell suspension with pre-warmed culture medium immediately after thawing to
minimize the toxic effects of DMSO.[2][4]

Q3: Should I centrifuge the cells to remove the cryoprotectant after thawing?
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A3: This depends on the cell line. For many adherent cell lines, a centrifugation step is not
necessary, as the residual cryoprotectant is removed during the first media change.[4]
However, for suspension cell lines, a pre-centrifugation step to remove the cryoprotectant is
generally recommended.[2][4] Some sensitive cell types may be harmed by the centrifugation
process, so it is always best to consult the specific ECACC data sheet for your cell line.[6]

Q4: What is the correct storage temperature for frozen ECACC cell lines?

A4: Frozen ECACC cells must be stored below -135°C.[7] The ideal storage is in the vapor
phase of liquid nitrogen.[8] Storing cells at -80°C is not recommended for long-term storage as
it will lead to a loss of viability.[6][7]

Q5: My cells are not attaching to the flask after thawing. What could be the reason?

A5: Poor attachment can be due to several factors. Ensure you are using the correct type of
culture flask, as some cell lines require specific surface coatings.[1][8] Also, check the
recommended seeding density for your specific cell line, as a density that is too low can inhibit
attachment and growth.[6][9] In some cases, particularly post-resuscitation, some adherent cell
lines like HEK 293 can take longer to attach, even up to seven days.[8]

Troubleshooting Guide
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Problem

Potential Cause

Recommended Solution

Low Cell Viability Post-Thaw

1. Slow thawing process.[1] 2.
Prolonged exposure to DMSO
at temperatures above 4°C.[2]
3. Incorrect storage

temperature (e.g., -80°C

instead of liquid nitrogen).[7] 4.

The health of the cells before
cryopreservation was

suboptimal.

1. Ensure rapid thawing in a
37°C water bath (1-2 minutes).
[1][3] 2. Immediately dilute the
thawed cells in pre-warmed
medium.[2][4] 3. Always store
cells in the vapor phase of
liquid nitrogen.[8] 4. Ensure
cells are in the logarithmic
growth phase and have high

viability before freezing.[7]

Poor Cell Attachment
(Adherent Cells)

1. Incorrect flask surface
coating.[1] 2. Seeding density
is too low.[6][9] 3. Residual
DMSO toxicity.

1. Verify the specific
requirements for the cell line
from the ECACC data sheet. 2.
Perform a viable cell count and
adjust the seeding density to
the recommended range.[7] 3.
Perform a gentle centrifugation
(150 x g for 5 minutes) to
remove the cryoprotectant

before seeding.[4]

Cell Clumping

1. Centrifugation speed is too
high. 2. Presence of free DNA
from dead cells.

1. Do not centrifuge at high
speeds; 150 x g for 5 minutes
is generally sufficient.[4] 2.
Gently pipette the cell
suspension to break up
clumps. In some cases, adding
a small amount of DNase | to

the medium can help.

Contamination (Bacterial or

Fungal)

1. Improper aseptic technique
during thawing.[1] 2.
Contaminated water bath or

reagents.

1. Perform all steps in a
certified microbiological safety
cabinet.[2] Disinfect the vial
with 70% alcohol before
opening.[3][4] 2. Ensure the
water bath is clean and all
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media and reagents are sterile.
Do not immerse the vial cap in
the water bath.[3]

No Cell Growth or Slow

Recovery

1. Incorrect seeding density.[7]
2. Sub-optimal culture medium
or supplements.[6][9] 3. The
cell line is sensitive and
requires a longer recovery

period.

1. Ensure the seeding density
is at the mid to upper end of
the recommended range post-
resuscitation.[7] 2. Double-
check the media formulation
and serum concentration
required for the specific cell
line. For some sensitive cells,
increasing the serum
concentration to 20% for the
initial culture can be beneficial.
[9][10] 3. Be patient, as some
cell lines, like hybridomas, may
take several days to fully
recover and may show low
viability and debris in the first
24 hours.

Experimental Protocol: Resuscitation of Frozen

ECACC Cells

This protocol outlines the standard procedure for reviving cryopreserved adherent and

suspension cells.

Materials:

Frozen vial of ECACC cells

Personal Protective Equipment (PPE): safety glasses, lab coat, insulated gloves

37°C water bath

Microbiological safety cabinet
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» Sterile centrifuge tubes (15 mL or 50 mL)

e Pre-warmed complete culture medium

o Sterile pipettes

e Culture flask

e 70% alcohol

 Hemocytometer and Trypan Blue solution (for cell counting)

o Centrifuge (for suspension cells or optional for adherent cells)
Procedure:

e Preparation:

o Consult the ECACC cell line data sheet for specific medium requirements and
recommended seeding densities.

o Pre-warm the appropriate complete culture medium to 37°C.
o Label a sterile culture flask with the cell line name, passage number, and date.
e Thawing the Vial:
o Retrieve the frozen vial from liquid nitrogen storage using appropriate safety precautions.
o Immediately immerse the lower half of the vial in a 37°C water bath.

o Agitate the vial gently until only a small ice crystal remains (approximately 1-2 minutes).
Do not allow the vial to thaw completely.

o Decontamination and Transfer:
o Wipe the exterior of the vial with 70% alcohol.

o Inside a microbiological safety cabinet, carefully open the vial.
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o Using a sterile pipette, transfer the entire contents of the vial to a sterile centrifuge tube.

e Dilution of Cryoprotectant:

o Slowly add 5-10 mL of pre-warmed complete culture medium to the centrifuge tube
containing the cells. Mix gently by pipetting.

e Cell Counting (Optional but Recommended):

o Take a small aliquot of the cell suspension and perform a viable cell count using a
hemocytometer and Trypan Blue exclusion. This will help determine the correct seeding
density.

e Seeding the Cells:
o For Adherent Cells (without centrifugation):
» Transfer the diluted cell suspension directly into the prepared culture flask.

» Add the appropriate volume of pre-warmed medium to achieve the recommended
seeding density.

» Gently rock the flask to ensure even distribution of the cells.

o For Suspension Cells (or Adherent Cells with centrifugation):

Centrifuge the cell suspension at 150 x g for 5 minutes.

Aspirate the supernatant containing the cryoprotectant.

Gently resuspend the cell pellet in a small volume of fresh, pre-warmed medium.

Transfer the resuspended cells to the prepared culture flask and add medium to the final
desired volume.

¢ Incubation:

o Place the flask in an incubator at the recommended temperature and CO2 level for the
specific cell line.
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e Post-Thaw Care:

o For adherent cells, check for attachment after 24 hours. Change the medium to remove
any remaining dead cells and residual cryoprotectant.

o For suspension cells, monitor the cell density and viability.

Visual Guides
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Caption: Recommended workflow for resuscitating frozen ECACC cells.
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Caption: Troubleshooting logic for common cell resuscitation issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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resuscitating-frozen-ecacc-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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